molecular formula C8H16N2O2 B554401 Z-Glu-OMe CAS No. 5672-83-3

Z-Glu-OMe

Cat. No. B554401
CAS RN: 5672-83-3
M. Wt: 295,29 g/mole
InChI Key: WFBXRBMLCXMBBM-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester or Z-L-Glutamic acid 1-methyl ester, is a compound with the molecular formula C14H17NO6 . It appears as a white to off-white crystalline powder or crystals .


Synthesis Analysis

Z-Glu-OMe can be synthesized from N-Carbobenzyloxy-L-glutamic acid and methanol . The synthesis process involves the formation of an ester bond, which is a common reaction in organic chemistry .


Molecular Structure Analysis

The molecular structure of Z-Glu-OMe is represented by the formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 . It has a molecular weight of 295.3 g/mol .


Chemical Reactions Analysis

Z-Glu-OMe is used in solution phase peptide synthesis . It can participate in esterification and transesterification reactions .


Physical And Chemical Properties Analysis

Z-Glu-OMe is a white to off-white crystalline powder or crystals . It has a molecular weight of 295.29 g/mol and a molecular formula of C14H17NO6 .

Scientific Research Applications

  • Z-Glu-OMe is identified as a versatile chiral building block. Its synthesis and conversion into cis-5-hydroxy-L-pipecolic acid have been described, showcasing its potential in organic synthesis and pharmaceutical applications (Adams et al., 1996).

  • Research involving glucocorticoids (GCs), which are antiinflammatory and immunosuppressive drugs, mentions compounds similar to Z-Glu-OMe. Such compounds have been studied for their selective activation of transrepression with little or no transactivating activity, important for reducing side effects of GCs (Schäcke et al., 2003).

  • Z-Glu-OMe has been used in studies of protease inhibition. It has been observed to have inhibitory activity on papain and cathepsin B, suggesting its role in understanding the mechanisms of thiol proteinase inhibitors (Teno et al., 1987).

  • In a study exploring the S'-subsite specificity of V8 proteinase, Z-Glu-OMe was used as an acyl donor in acyl transfer reactions, providing insights into the enzyme's specificity and potential applications in peptide synthesis (Schuster et al., 1990).

  • Z-Glu-OMe has been used in the synthesis of bioactive substances and in peptide research, indicating its importance in the field of biochemistry and molecular biology (Sebestyen et al., 2009).

properties

IUPAC Name

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCTGARFXPQML-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
DR Adams, PD Bailey, ID Collier… - Chemical …, 1996 - pubs.rsc.org
… We required N-benzylox ycarbonyl-L-glutamic acid a-methyl ester (Z-Glu-OMe) (Z = … and/or purity of Z-Glu-OMe that we needed. We report herein two routes to Z-Glu-OMe that are high …
Number of citations: 26 pubs.rsc.org
V Cer̆vský - Tetrahedron letters, 1991 - Elsevier
… auseus V8 proteinase was applied to coupling reactions of Z-Glu-OMe, Z-Glu-OBzl, Z-Ala-Glu-… was studied by synthetic reactions using ZGlu-OMe and a series of nucleophiles in the …
Number of citations: 8 www.sciencedirect.com
M Haensler, HD Wissmann… - Journal of Peptide …, 2000 - Wiley Online Library
… using the acyl donor ester Z-Glu-OMe was studied in solution … using the standard substrate Z-Glu-OMe, the corresponding … than the conversion of Z-Glu-OMe. The coupling of proline and …
Number of citations: 15 onlinelibrary.wiley.com
M Schuster, A Aaviksaar, V Schellenberger… - … et Biophysica Acta (BBA …, 1990 - Elsevier
… The S'-subsite specificity of endoproteinase Glu-C (V8 proteinase) was studied by acyl transfer reactions using Z-Glu-OMe as acyl donor and a series of amino acid- and peptide-…
Number of citations: 10 www.sciencedirect.com
V Schellenberger, M Schuster, HD Jakubke - Biocatalysis, 1990 - Taylor & Francis
… In order to check the applicability of Equation (10) we investigated V8-proteasecatalyzed acyl transfer reactions using Z-Glu-OMe as acyl donor ester and various amino acid amides as …
Number of citations: 17 www.tandfonline.com
G Wouters, R Katakai, WJ Becktel, M Goodman - Macromolecules, 1982 - ACS Publications
The helix-to-coil transitions of sequential polydepsipeptides containing residues with protected polar side chains havebeen studied by circular dichroism. Poly [L-Ala-L-Glu (OBzl)-(S)-…
Number of citations: 12 pubs.acs.org
V Rolland-Fulcrand, R Lazaro, P Viallefont - Catalysis letters, 1994 - Springer
… any nucleophile in order to show that benzylic alcohol is unable to transesterify Z-Glu-OMe. … not inactivate the enzyme: during the coupling between Z-Glu-OMe and H-Val-NH2 in 10% …
Number of citations: 2 link.springer.com
SC Lee, JY Chang - Macromolecular Research, 2009 - Springer
… N-(carbobenzyloxy)-L-Aspartic acid 4-tert-butyl ester (99%, Z-Asp (O t Bu)-OH) and N-(carbobenzyloxy)-L-glutamic acid 1-methyl ester (99%, Z-Glu-OMe) were purchased from Fluka. Tet…
Number of citations: 7 link.springer.com
J Caspers, W Hecq, A Loffet - Biopolymers: Original Research …, 1975 - Wiley Online Library
Oligopeptides having the general formula N‐carbobenzoxy(γ‐methyl‐L‐glutamyl) n ‐dimethyl‐L‐glutamate (with n = 1, 3, 5, 7, 11) were prepared, using both solid‐phase synthesis and …
Number of citations: 9 onlinelibrary.wiley.com
K Pawelczak, L Krzyzanowski… - Organic Preparations …, 1985 - Taylor & Francis
Zlu (0Me)'(127.1 g, 0.516 moll in dried-hOH (1.00 L) and dried ppridine'(0.45 L) was cooled to-5'and PW13 (47.3 A), 0.516 mol) dropped over 30 min while the temperature was …
Number of citations: 8 www.tandfonline.com

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